molecular formula C9H6BF3N2O3 B1441841 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid CAS No. 2096332-31-7

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Cat. No. B1441841
M. Wt: 257.96 g/mol
InChI Key: GLOQZOJQACKAIU-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group, an oxadiazole ring, and a phenylboronic acid group . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants . Trifluoromethyl ketones, for example, can undergo various reactions due to their unique properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed efficient methodologies for synthesizing compounds that include 1,2,4-oxadiazolyl and phenylboronic acid derivatives, demonstrating their utility in the creation of novel chemical entities. For instance, methods have been established for the facile and efficient synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under microwave irradiation, highlighting the potential of similar compounds in chemical synthesis (Mogilaiah, Babu, & Prasad, 2009).
  • Another study described the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, indicating the chemical versatility and potential biological applications of compounds structurally related to 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid (Jadhav et al., 2017).

Applications in Material Science

  • Research into the photophysical properties of oxadiazoles, including those related to 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid, has revealed their potential as electron-transporting materials in optoelectronic devices. These studies emphasize the role of oxadiazole derivatives in improving the performance of organic light-emitting diodes (OLEDs) and other electronic materials (Pace et al., 2004).

Biological and Pharmaceutical Research

  • In the realm of pharmaceutical research, compounds incorporating oxadiazole and phenylboronic acid functionalities have been explored for their biological activities. This includes the discovery and structure-activity relationship studies of oxadiazoles as apoptosis inducers and potential anticancer agents, highlighting the therapeutic potential of these compounds (Zhang et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals .

properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-1-5(8-14-4-18-15-8)2-7(3-6)10(16)17/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOQZOJQACKAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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